An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, spectroscopic characteristics, reactivity, and safety considerations. Additionally, a putative synthesis protocol and relevant experimental methodologies are presented to aid researchers in their work with this and related molecules.
Introduction
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is an aromatic aldehyde containing a pyrrolidine substituent. This class of compounds holds potential as intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom, the aldehyde group, and the pyrrolidinyl moiety provides multiple reactive sites for further chemical transformations. This guide aims to consolidate the available information and provide a predictive analysis of its chemical behavior.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 742099-40-7 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₂BrNO | |
| Molecular Weight | 254.12 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzaldehydes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Limited solubility in water is anticipated. | General solubility trends for similar organic compounds |
| Purity | Commercially available with purities of 95+% or 98%. | Chemical Supplier Databases |
Spectroscopic Data Analysis
Specific spectroscopic data for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is not published. However, based on the analysis of its structural components, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pyrrolidine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.8 - 10.2 | Singlet | Aldehydic proton (-CHO) |
| ~7.5 - 7.8 | Multiplets | Aromatic protons (3H) |
| ~3.3 - 3.6 | Multiplet | Pyrrolidine protons adjacent to Nitrogen (4H) |
| ~1.9 - 2.1 | Multiplet | Pyrrolidine protons β to Nitrogen (4H) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 - 192 | Aldehydic carbonyl carbon (C=O) |
| ~150 - 160 | Aromatic carbon attached to Nitrogen |
| ~110 - 140 | Aromatic carbons |
| ~48 - 55 | Pyrrolidine carbons adjacent to Nitrogen |
| ~24 - 28 | Pyrrolidine carbons β to Nitrogen |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 - 2850 | C-H stretch (aliphatic) |
| ~2820 - 2720 | C-H stretch (aldehyde) |
| ~1700 - 1680 | C=O stretch (aldehyde) |
| ~1600 - 1450 | C=C stretch (aromatic) |
| ~1350 - 1250 | C-N stretch |
| ~600 - 500 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 253/255 | Molecular ion peak ([M]⁺) showing isotopic pattern for Bromine |
| 224/226 | [M-CHO]⁺ |
| 174 | [M-Br]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |
Reactivity and Stability
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Aldehyde Group: The aldehyde functionality is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions (e.g., Wittig, Knoevenagel) and reductive amination.
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Aromatic Ring: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further functionalization.
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Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is generally stable but can be quaternized.
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Stability: The compound is likely to be stable under standard laboratory conditions. However, aldehydes can be sensitive to air oxidation over time. It is advisable to store the compound under an inert atmosphere and protected from light.
Safety and Handling
Specific toxicology data for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is not available. However, based on data for structurally related compounds, the following hazards should be considered[1][2][3]:
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Skin Irritation: May cause skin irritation upon contact.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation if inhaled.
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Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.
Recommended Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Experimental Protocols
As a specific, validated synthesis protocol for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is not available in the literature, a plausible synthetic route is proposed below based on established organic chemistry reactions.
Proposed Synthesis: Nucleophilic Aromatic Substitution
A common method for the synthesis of similar compounds involves the nucleophilic aromatic substitution of a suitable precursor.
Reaction: 5-Bromo-2-fluorobenzaldehyde + Pyrrolidine → 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Caption: Proposed synthesis workflow for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.
Methodology:
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To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
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Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Potential Biological Activities and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities. The benzaldehyde moiety can also be a precursor to various pharmacologically relevant structures. Any biological evaluation of this compound would be novel and would require dedicated screening assays.
